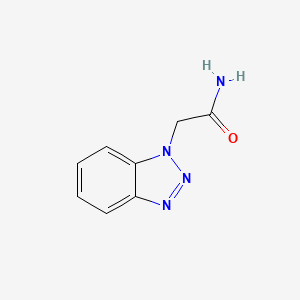

2-Benzotriazol-1-YL-acetamide

Descripción general

Descripción

2-Benzotriazol-1-yl-acetamide is a chemical compound that is part of a broader class of benzotriazole derivatives. These compounds are characterized by the presence of a benzotriazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a triazole ring. The acetamide group attached to the benzotriazole ring suggests that the compound has potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the reaction of benzotriazole with various acylating agents. For instance, benzotriazol-1-yl-sulfonyl azide has been used as a diazotransfer reagent to provide N-(α-azidoacyl)benzotriazoles, which are convenient for various acylations . Similarly, ethyl 2-(benzotriazol-1-yl)acetate can be synthesized by reacting 1H-benzotriazole with ethyl 2-chloroacetate . These methods demonstrate the versatility of benzotriazole derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be quite complex, with the potential for electronic delocalization as suggested by the short C—N bond length in 2-(1H-benzotriazol-1-yl)acetohydrazide . The crystal structure of these compounds often features intermolecular hydrogen bonding, which can lead to the formation of infinite chains or three-dimensional networks .

Chemical Reactions Analysis

Benzotriazole derivatives are reactive and can participate in various chemical reactions. They have been used to synthesize a wide range of compounds, including amides, azides, and diazo compounds . The reactivity of the benzotriazole moiety allows for the creation of novel compounds with potential biological activity, such as antibacterial agents and anti-HIV compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can be influenced by their molecular structure. For example, the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals are determined by the nature of the substituent in the benzothiazole moiety . The acidity constants (pKa values) of these compounds can vary significantly, indicating differences in their protonation behavior, which is important for their biological activity .

Aplicaciones Científicas De Investigación

-

Pharmaceutical Chemistry

- Benzotriazole derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .

- They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

- The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

-

Material Sciences

-

Synthetic Chemistry

- Benzotriazole is a privileged scaffold in the field of synthetic and medicinal chemistry .

- Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .

- The 2nd position of benzotriazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

-

Analgesic Potential

-

Fabrication of Biologically Active Drugs

-

Construction of Pharmacologically Important Heterocyclic Skeletons

-

Knoevenagel Condensations

- 2-(1H-Benzotriazol-1-yl)acetonitrile, a derivative similar to “2-Benzotriazol-1-YL-acetamide”, is an active methylene reagent suitable for Knoevenagel condensations on electrophilic substrates . It is also a versatile building block for the preparation of various nitrogen-containing heterocyclic systems .

-

Fabrication of Electrophosphorescent Emitters in OLEDs

-

Synthesis of Diverse Pharmacologically Important Heterocyclic Skeletons

- Benzotriazole methodology has been recognized as a versatile, useful, and successful synthesis protocol . It has grown from an obscure level to very high popularity, as benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . This methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies .

Safety And Hazards

Direcciones Futuras

Benzotriazole derivatives, including 2-Benzotriazol-1-YL-acetamide, have been recognized for their potential in the development of new pharmaceutical lead structures . They are being explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions . Future research may focus on optimizing these properties for specific applications.

Propiedades

IUPAC Name |

2-(benzotriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGWGWRETFLFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368005 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzotriazol-1-YL-acetamide | |

CAS RN |

69218-56-0 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)